molecular formula C17H11N3O2 B2739344 2-(8-quinolinylamino)-1H-isoindole-1,3(2H)-dione CAS No. 329763-37-3

2-(8-quinolinylamino)-1H-isoindole-1,3(2H)-dione

Cat. No.: B2739344
CAS No.: 329763-37-3
M. Wt: 289.294
InChI Key: MOXXSRUXWJHSTC-UHFFFAOYSA-N
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Description

2-(8-quinolinylamino)-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a quinoline moiety attached to an isoindole dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-quinolinylamino)-1H-isoindole-1,3(2H)-dione typically involves the functionalization of 8-aminoquinoline. One common method includes the amidation of 8-aminoquinoline with phthalic anhydride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(8-quinolinylamino)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline derivatives with oxidized functional groups.

    Reduction: Formation of reduced isoindole derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

2-(8-quinolinylamino)-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of functional materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2-(8-quinolinylamino)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes. Additionally, the compound’s structural features allow it to interact with biological macromolecules, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    8-aminoquinoline: A precursor in the synthesis of 2-(8-quinolinylamino)-1H-isoindole-1,3(2H)-dione.

    Phthalimide: Another compound with a similar isoindole dione structure.

    Quinoline derivatives: Compounds with structural similarities to the quinoline moiety.

Uniqueness

This compound is unique due to its combined quinoline and isoindole dione structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(quinolin-8-ylamino)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O2/c21-16-12-7-1-2-8-13(12)17(22)20(16)19-14-9-3-5-11-6-4-10-18-15(11)14/h1-10,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXXSRUXWJHSTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)NC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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